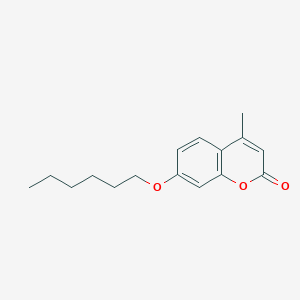
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances.Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Toxicological Review : Kennedy (2001) provides an extensive update on the toxicology of acetamide and its derivatives, highlighting the importance of understanding the biological consequences of exposure to these chemicals. The review emphasizes the commercial significance of acetamide derivatives and the variability in biological responses among them, shedding light on potential areas for research into the effects of similar compounds on human health (Kennedy, 2001).
Carcinogenicity Evaluation : Ashby et al. (1978) discuss the synthesis and evaluation of thiophene analogues of known carcinogens, including some acetamide derivatives, for potential carcinogenicity. This study provides insights into the structural activity relationships and potential health risks of acetamide derivatives, which could inform safety assessments and regulatory decisions for chemicals with similar structures (Ashby et al., 1978).
Advanced Oxidation Processes and Environmental Toxicology
- Degradation and Toxicity : Qutob et al. (2022) review the advanced oxidation processes (AOPs) used to treat acetaminophen (an acetamide derivative) in water, discussing the generation of by-products, their biotoxicity, and degradation pathways. This research highlights the environmental impact of acetamide derivatives and the importance of developing effective degradation strategies to mitigate their ecological footprint (Qutob et al., 2022).
Safety And Hazards
Safety and hazards analysis involves understanding the potential risks associated with handling the compound. This includes toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s best to refer to scientific literature and databases. If you have access to a library or a university database, you might be able to find more specific information there. If you’re working in a lab, always refer to the Material Safety Data Sheet (MSDS) for safety information. If you’re planning to synthesize the compound, please do so under the guidance of a qualified professional and in a controlled environment. Always follow safety protocols when handling chemical substances.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIAMFFOFCBQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359720 |
Source


|
| Record name | N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide | |
CAS RN |
432496-28-1 |
Source


|
| Record name | N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)





![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)